molecular formula C10H12O3 B14498309 Benzeneacetic acid, methoxymethyl ester CAS No. 64846-50-0

Benzeneacetic acid, methoxymethyl ester

Cat. No.: B14498309
CAS No.: 64846-50-0
M. Wt: 180.20 g/mol
InChI Key: LPSAMRCQIYFGGP-UHFFFAOYSA-N
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Description

This compound has been identified in microbial extracts, such as those from Streptomyces galbus TP2 and Streptomyces humidus, which are known for producing bioactive metabolites with antimicrobial properties .

Properties

CAS No.

64846-50-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methoxymethyl 2-phenylacetate

InChI

InChI=1S/C10H12O3/c1-12-8-13-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LPSAMRCQIYFGGP-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid-Catalyzed Condensation

The most fundamental approach involves direct esterification between benzeneacetic acid and methoxymethanol under acidic conditions. This method employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts at elevated temperatures (100–180°C) with reaction times spanning 1–8 hours.

Mechanistic Pathway:

  • Protonation of the carboxylic acid group enhances electrophilicity.
  • Nucleophilic attack by methoxymethanol's hydroxyl oxygen forms a tetrahedral intermediate.
  • Elimination of water yields the ester product.

Optimization Data:

Parameter Range Optimal Value Yield (%) Source
Temperature 100–180°C 160°C 85
Catalyst Loading 0.2–6.0 wt% 4.0 wt% 89
Molar Ratio (Acid:Alcohol) 1:1.5–1:10 1:5 78

This method faces limitations due to methoxymethanol's hygroscopicity, necessitating anhydrous conditions and molecular sieves.

Nucleophilic Acyl Substitution Using Methoxymethyl Chloride

A two-step protocol converts benzeneacetic acid to its acid chloride followed by reaction with sodium methoxymethoxide:

Step 1: Acid Chloride Formation
$$ \text{C}6\text{H}5\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl} $$

Step 2: Alkoxide Substitution
$$ \text{C}6\text{H}5\text{CH}2\text{COCl} + \text{NaOCH}2\text{OCH}3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{COOCH}2\text{OCH}3 + \text{NaCl} $$

Triethylamine (Et3N) serves as a HCl scavenger, improving yields to 92% in tetrahydrofuran (THF) at 0–5°C.

Reductive Amination-Mediated Synthesis

Adapted from patent US20120142969A1, this method leverages reductive amination followed by esterification:

  • Methylation of 2-Hydroxymethylphenol:
    $$ \text{C}6\text{H}4(\text{OH})(\text{CH}2\text{OH}) + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{C}6\text{H}4(\text{OCH}3)(\text{CH}2\text{OH}) $$
    Yields exceed 95% using dimethyl sulfate in aqueous NaOH.

  • Esterification with Benzeneacetic Acid:
    $$ \text{C}6\text{H}4(\text{OCH}3)(\text{CH}2\text{OH}) + \text{C}6\text{H}5\text{CH}2\text{COOH} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH}2\text{COOCH}2\text{OCH}3 $$
    PTSA (0.5 eq) in toluene achieves 88% conversion after 6 hours at reflux.

Radical Bromination-Alkoxylation Sequence

Inspired by RSC methodologies, this route introduces a bromine atom prior to methoxymethyl group installation:

Step 1: Radical Bromination
$$ \text{C}6\text{H}5\text{CH}2\text{COOH} + \text{NBS} \xrightarrow{\text{AIBN}} \text{C}6\text{H}_5\text{CH}(\text{Br})\text{COOH} $$
Azobisisobutyronitrile (AIBN) initiates radical chain propagation in chlorobenzene at 80°C.

Step 2: SN2 Alkoxylation
$$ \text{C}6\text{H}5\text{CH}(\text{Br})\text{COOH} + \text{KOCH}2\text{OCH}3 \rightarrow \text{C}6\text{H}5\text{CH}(\text{OCH}2\text{OCH}3)\text{COOH} $$
Yields reach 70% in methanol under reflux, with KOH facilitating bromide displacement.

Methylal-Mediated Transesterification

The Chinese patent CN102690199A outlines a novel approach using methylal (CH3OCH2OCH3) as a methoxymethyl donor:

Reaction Scheme:
$$ \text{C}6\text{H}5\text{CH}2\text{COOCH}3 + \text{CH}3\text{OCH}2\text{OCH}3 \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH}2\text{COOCH}2\text{OCH}3 + \text{CH}_3\text{OH} $$

Optimized Conditions:

  • Catalyst: Phosphotungstic acid (2.5 wt%)
  • Temperature: 140°C
  • Pressure: 2.5 MPa
  • Yield: 91%

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Yield (%) Purity (GC) Scalability Cost Index
Direct Esterification 78–89 95–98 Moderate 2.1
Nucleophilic Substitution 85–92 97–99 High 3.8
Reductive Amination 88–95 93–96 Low 4.5
Radical Bromination 65–70 90–92 Moderate 3.2
Methylal Transesterification 91 98–99 High 1.9

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the methylal route due to:

  • Catalyst Reusability: Phosphotungstic acid retains 89% activity after five cycles.
  • Waste Minimization: Methanol byproduct (CH3OH) is recycled into upstream processes.
  • Energy Efficiency: Exothermic reaction profile reduces heating costs at ≥140°C.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, methoxymethyl ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Benzeneacetic acid and methanol.

    Reduction: Benzeneacetic alcohol.

    Substitution: Various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, methoxymethyl ester, finds applications in several scientific research fields, including:

Mechanism of Action

The mechanism of action of benzeneacetic acid, methoxymethyl ester, primarily involves its hydrolysis to benzeneacetic acid and methanol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The resulting benzeneacetic acid can further participate in various biochemical pathways, depending on the biological context .

Comparison with Similar Compounds

Key Observations :

  • Methoxymethyl vs. Silyl Esters : Methoxymethyl esters are naturally occurring (e.g., in Streptomyces), while silyl esters (e.g., trimethylsilyl) are often synthetic and used in analytical chemistry for derivatization .
  • Bioactivity: Esters with α-Oxo groups (e.g., α-Oxo-trimethylsilyl) exhibit anticancer activity, whereas phosphinothioyl derivatives like Phenthoate are pesticidal .

Physical and Chemical Properties

  • Volatility : Esters like the 3-methylphenyl derivative are detectable via GC-MS, with a retention index of 1827, suggesting moderate volatility .
  • Solubility : Hydroxy-substituted esters (e.g., 2-hydroxy-1-methylpropyl) are likely more polar, aiding in chromatographic isolation .

Notes

  • Research Gaps: The specific anticancer mechanism of α-Oxo derivatives and the environmental persistence of phosphinothioyl esters warrant further study .

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